4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Description
Molecular Structure and Properties
The compound 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (CID 126824739) has the molecular formula C₁₁H₉ClO₂, with a molecular weight of 208.63 g/mol . Its structure includes a cyclopropane ring fused to an indene system, a carboxylic acid group at position 1, and a chlorine substituent at position 2. Key identifiers include:
- SMILES: C1C2C(C2C(=O)O)C3=C1C=C(C=C3)Cl
- InChIKey: QCHGODCFACBXAX-UHFFFAOYSA-N
Predicted collision cross-section (CCS) values for its adducts range from 139.3 Ų ([M+H]⁺) to 153.7 Ų ([M+Na]⁺), suggesting moderate polarity and structural compactness .
The cyclopropane ring in similar compounds is often introduced through hydrogenation or cyclopropanation reactions .
Properties
IUPAC Name |
4-chloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c12-6-1-2-7-5(3-6)4-8-9(7)10(8)11(13)14/h1-3,8-10H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHGODCFACBXAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)C3=C1C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044796-35-0 | |
| Record name | 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This step involves the cyclopropanation of an indene derivative using a suitable reagent such as a diazo compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a lead compound for drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Derivatives
(a) Non-Chlorinated Parent Compound
- 1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (CAS 501418-06-0): Molecular formula: C₁₁H₁₀O₂ Molecular weight: 174.2 g/mol Physical properties: Density 1.344 g/cm³, melting point 132–135°C, pKa 4.57 . Key difference: The absence of chlorine reduces molecular weight by ~34 g/mol and increases solubility in chloroform and methanol compared to the chlorinated analog .
(b) Fluoro-Chloro Derivatives
- 3-Chloro-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (CAS 2060042-58-0): Molecular formula: C₁₁H₈ClFO₂ Molecular weight: 226.63 g/mol .
(c) Brominated Analogs
- Comparison: Bromine’s larger atomic radius compared to chlorine may increase steric hindrance, affecting binding affinity in biological targets.
Functional Group Variations
(a) Amino Derivatives
- 4-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride: Replaces the carboxylic acid with an amine group, significantly altering polarity and bioavailability.
(b) Cyano Derivatives
- 3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: The cyano group introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to the chloro analog .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
4-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (CAS No. 2044796-35-0) is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article will explore its chemical characteristics, biological activity, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClO
- Molecular Weight : 208.64 g/mol
- SMILES Notation : C1C2C(C2C(=O)O)C3=C1C=C(C=C3)Cl
- InChI Key : QCHGODCFACBXAX-UHFFFAOYSA-N
The compound features a cyclopropane ring fused with an indene structure, which contributes to its reactivity and potential pharmacological properties.
Antimicrobial Activity
Limited studies have investigated the antimicrobial properties of this compound. Preliminary results suggest that derivatives of cyclopropane-containing compounds may exhibit antibacterial activity, although specific data on this compound remains sparse.
Anti-inflammatory Properties
Research into related compounds indicates potential anti-inflammatory effects. Cyclopropane derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may possess similar properties. However, direct evidence is lacking.
Case Studies and Research Findings
| Compound | Activity | Reference |
|---|---|---|
| Cyclopropane Derivative A | Antibacterial | [Source 1] |
| Cyclopropane Derivative B | Anti-inflammatory | [Source 2] |
These findings suggest that further investigation into the biological activity of this compound is warranted.
Toxicity and Safety Profile
The safety data for this compound indicates it may pose certain risks:
- Signal Word : Warning
- Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).
Researchers should exercise caution when handling this compound and adhere to safety protocols.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid, and what catalysts or solvents are typically employed?
- Methodological Answer : The compound is synthesized via cyclopropanation reactions, often involving indene precursors functionalized with carboxylic acid groups. Catalysts such as palladium or copper are used to facilitate cyclization, with solvents like dimethylformamide (DMF) or toluene optimizing reaction efficiency. Chlorination at the 4-position is achieved using chlorinating agents (e.g., SOCl₂) under controlled conditions. Reaction monitoring via TLC or HPLC ensures intermediate purity .
Q. How is the molecular structure of this compound confirmed using spectroscopic methods?
- Methodological Answer :
- NMR : H and C NMR analyze cyclopropane ring strain and chlorine/carboxylic acid substituents. Coupling constants in H NMR distinguish stereochemistry.
- IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (~550-750 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (C₁₁H₁₀ClO₂, calculated m/z 218.04) and fragmentation patterns.
- X-ray Crystallography : Resolves spatial arrangement of the fused cyclopropane-indene system .
Q. What safety precautions are recommended when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential respiratory irritancy.
- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. Strategies include:
- Solvent Correction : Use DFT calculations (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., PCM) to match experimental conditions.
- Dynamic NMR : Analyze variable-temperature NMR to detect slow conformational exchange.
- 2D NMR (COSY, NOESY) : Assign stereochemistry and verify coupling networks .
Q. What strategies are effective in controlling stereochemistry during the synthesis of cyclopropane-fused indene derivatives?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., Rh₂(OAc)₄ with chiral ligands) to direct cyclopropanation stereochemistry.
- Steric Effects : Modify substituents on indene precursors to bias ring closure.
- Kinetic Control : Optimize reaction temperature and time to favor desired diastereomers. Post-synthesis chiral HPLC can isolate enantiomers .
Q. What are the key considerations in designing bioactivity assays to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with structural homology to known cyclopropane-carboxylic acid targets (e.g., cyclooxygenase or GABA receptors).
- Assay Conditions : Use physiologically relevant pH (7.4) and temperature (37°C). Include controls for non-specific binding (e.g., bovine serum albumin).
- Data Validation : Confirm activity via orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) .
Q. How can impurity profiling and quantification be performed for this compound during synthesis?
- Methodological Answer :
- HPLC-MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Compare retention times and MS fragmentation to reference standards.
- NMR Spiking : Add known impurities (e.g., dechlorinated byproducts) to reaction mixtures to identify unresolved peaks.
- Limit Tests : Follow ICH guidelines for residual solvents (e.g., DMF ≤ 880 ppm) using GC-FID .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
